2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of benzodioxole, benzyl, and difluorobenzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from 3,4-methylenedioxyphenol (sesamol) through a series of reactions including acylation and cyclization.
Synthesis of Benzyl Intermediate: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Formation of Difluorobenzothiazole Intermediate: The difluorobenzothiazole moiety can be synthesized through a nucleophilic substitution reaction involving 4,6-difluoro-2-aminobenzothiazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)-N-benzylacetamide: Lacks the difluorobenzothiazole moiety, resulting in different biological activity.
N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide: Lacks the benzodioxole moiety, affecting its interaction with molecular targets.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3S/c24-16-10-17(25)22-20(11-16)31-23(26-22)27(12-14-4-2-1-3-5-14)21(28)9-15-6-7-18-19(8-15)30-13-29-18/h1-8,10-11H,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEVJEJJJBCKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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